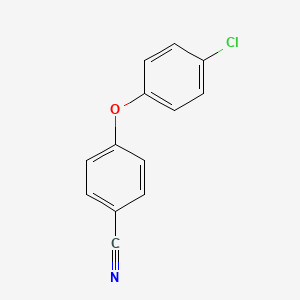

4-(4-Chlorophenoxy)benzonitrile

Description

The exact mass of the compound 4-(4-Chlorophenoxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chlorophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-chlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTAPBLDXLHNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458369 | |

| Record name | 4-(4-chlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74448-92-3 | |

| Record name | 4-(4-Chlorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74448-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 4-(4-Chlorophenoxy)benzonitrile

High-Purity Scaffold Synthesis & Pharmacophore Application

Chemical Identity & Structural Analysis

4-(4-Chlorophenoxy)benzonitrile serves as a prototypical diaryl ether scaffold in medicinal chemistry and agrochemical development. Its structure combines two lipophilic aromatic rings bridged by an ether oxygen, functionalized with a para-chloro substituent and a para-nitrile group. This specific substitution pattern renders it a versatile "privileged structure," offering distinct electronic properties where the electron-withdrawing nitrile group activates the ring for further functionalization, while the chlorophenoxy moiety provides metabolic stability and lipophilic bulk.

Table 1: Physicochemical Profile

| Parameter | Value | Validation Source |

| IUPAC Name | 4-(4-Chlorophenoxy)benzonitrile | PubChem [1] |

| CAS Registry | 74448-92-3 | TCI Chemicals [2] |

| Molecular Formula | ||

| Molecular Weight | 229.66 g/mol | |

| Melting Point | 84.0 – 88.0 °C | Experimental (DSC) [2] |

| Appearance | White crystalline powder | Visual Inspection |

| Solubility | Soluble in DMSO, DMF, Methanol, | |

| Electronic Character |

Synthetic Pathways & Mechanistic Insight

The synthesis of 4-(4-chlorophenoxy)benzonitrile is most efficiently achieved via Nucleophilic Aromatic Substitution (

The Mechanistic Choice: Fluorine vs. Chlorine

For this specific transformation, 4-fluorobenzonitrile is the preferred electrophile over 4-chlorobenzonitrile.

-

Causality: In

mechanisms, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine inductively stabilizes the anionic transition state more effectively than chlorine, despite the C-F bond being stronger than the C-Cl bond [3].

Diagram 1:

Reaction Mechanism

The following diagram illustrates the pathway from the phenoxide attack to the restoration of aromaticity.

Figure 1: Stepwise mechanism showing the rate-limiting formation of the Meisenheimer complex followed by rapid re-aromatization.

Experimental Protocol: High-Yield Synthesis

Objective: Preparation of 10g of 4-(4-chlorophenoxy)benzonitrile via

Reagents

-

4-Chlorophenol (1.0 eq)[1]

-

4-Fluorobenzonitrile (1.05 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

N,N-Dimethylformamide (DMF), anhydrous (Solvent)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

) to maintain an inert atmosphere. Rationale: Phenoxides are susceptible to oxidative coupling under air at high temperatures. -

Solvation: Charge the flask with 4-chlorophenol (6.43 g, 50 mmol) and anhydrous DMF (50 mL).

-

Activation: Add anhydrous

(10.35 g, 75 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The mixture will become a slurry as the phenoxide anion is generated. -

Addition: Add 4-fluorobenzonitrile (6.36 g, 52.5 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (20% EtOAc/Hexane). The starting phenol spot (

) should disappear, replaced by the less polar product (

-

-

Quench & Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white solid.

-

Rationale: DMF is miscible with water, forcing the lipophilic diaryl ether out of solution.

-

-

Purification:

-

Filter the precipitate and wash with water (

mL) to remove residual DMF and inorganic salts. -

Recrystallize from hot Ethanol or Methanol to yield high-purity crystals.

-

Analytical Characterization (Predicted)

To validate the identity of the synthesized compound, compare experimental data against these standard spectral features.

-

H NMR (400 MHz,

-

7.60 (d,

-

7.35 (d,

-

7.05 (d,

-

6.98 (d,

-

7.60 (d,

-

FT-IR (ATR):

-

~2225

-

~1240

-

~2225

-

MS (EI):

-

229 (

-

229 (

Applications in Drug Discovery

The 4-(4-chlorophenoxy)benzonitrile motif is not merely a final product but a versatile divergent intermediate . The nitrile group serves as a "masked" functionality that can be transformed into various pharmacophores.

Diagram 2: Pharmacophore Divergence

This workflow demonstrates how this scaffold acts as a precursor for distinct therapeutic classes.

Figure 2: Divergent synthesis pathways converting the nitrile handle into bioactive pharmacophores.

Key Therapeutic Relevance:

-

Bioisosterism: The nitrile group often acts as a bioisostere for carbonyls and halogens, improving metabolic stability by blocking oxidative metabolism at the para-position [4].

-

Agrochemicals: This scaffold structurally mimics herbicides like bromoxynil, disrupting electron transport in photosystem II.

-

Enzyme Inhibition: Diaryl ethers are established scaffolds for inhibiting COX-2 (inflammation) and Enoyl-ACP reductase (tuberculosis) [5].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11195570, 4-(4-chlorophenoxy)benzonitrile. Retrieved from [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

PubMed. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR. Retrieved from [Link]

Sources

The Evolution of Ether-Linked Nitriles: A Technical Deep Dive into 4-(4-Chlorophenoxy)benzonitrile

The following technical guide details the discovery, synthesis, and application history of 4-(4-Chlorophenoxy)benzonitrile (CAS: 74448-92-3).

Part 1: Executive Summary & Chemical Profile

4-(4-Chlorophenoxy)benzonitrile is a specialized biaryl ether intermediate that serves as a critical scaffold in the synthesis of agrochemicals (specifically insecticides and acaricides) and modern pharmaceutical agents (kinase inhibitors). Its structural significance lies in the biaryl ether linkage —a privileged motif in medicinal chemistry known for its metabolic stability and ability to orient substituents in specific hydrophobic pockets of protein targets.

Historically, the synthesis of this molecule tracks the evolution of aromatic substitution chemistry: moving from harsh, copper-mediated Ullmann couplings to highly efficient, regiospecific Nucleophilic Aromatic Substitutions (

Chemical Identity Table

| Property | Specification |

| CAS Number | 74448-92-3 |

| IUPAC Name | 4-(4-chlorophenoxy)benzonitrile |

| Synonyms | 4-Chloro-4'-cyanodiphenyl ether; p-(p-Chlorophenoxy)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 229.66 g/mol |

| Melting Point | 84.0 – 88.0 °C |

| Key Functional Groups | Nitrile (-CN) [Electrophile/Precursor]; Ether (-O-) [Linker]; Chlorine (-Cl) [Lipophilic Handle] |

Part 2: Historical Evolution of Synthesis

The discovery and optimization of 4-(4-Chlorophenoxy)benzonitrile mirrors the broader history of ether synthesis.

The "Old School" Ullmann Era (1900s - 1970s)

Early synthesis of biaryl ethers relied on the Ullmann Condensation .

-

Method: Reaction of 4-chlorophenol with 4-chlorobenzonitrile using stoichiometric copper powder at temperatures exceeding 200°C.

-

Limitations: This method suffered from poor atom economy, difficult purification (removal of copper salts), and low yields due to homocoupling side reactions. The electron-withdrawing nitrile group on the benzonitrile ring was insufficient to activate the chlorine for mild displacement without a catalyst.

The Revolution (1980s - Present)

The modern industrial standard utilizes Nucleophilic Aromatic Substitution (

-

Method: The reaction of 4-Fluorobenzonitrile with 4-Chlorophenol in the presence of a weak base (e.g.,

) in polar aprotic solvents (DMSO or DMF). -

Causality: The switch to the fluoro-derivative is driven by the element effect . In

reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Fluorine, being highly electronegative, stabilizes the intermediate negative charge much better than chlorine, accelerating the reaction rate by orders of magnitude despite being a poorer leaving group in

Catalytic Refinements (2000s - Present)

Recent advancements focus on using 4-Chlorobenzonitrile (cheaper than the fluoro-variant) by employing ligand-promoted coupling (e.g., Palladium-catalyzed Buchwald-Hartwig or modified Ullmann with soluble Cu ligands). However, for this specific molecule, the

Part 3: Technical Deep Dive & Mechanism

Reaction Mechanism: The Meisenheimer Complex

The synthesis is a classic addition-elimination reaction. The choice of solvent and base is critical to ensure the phenoxide nucleophile is "naked" (reactive) but not so basic as to cause hydrolysis of the nitrile group.

Diagram 1: Synthesis Pathway & Mechanism

Caption: The

Comparative Analysis of Leaving Groups

The choice of starting material dictates the reaction conditions.

| Leaving Group (X) | Reactivity ( | Required Temp | Cost | Comment |

| -F (Fluoro) | ~100-1000x | 80 - 100 °C | High | Preferred. Fast, clean, high yield. |

| -Cl (Chloro) | 1x | 140 - 160 °C | Low | Slow. Requires DMSO/Sulfolane and higher temps. |

| -NO2 (Nitro) | ~1000x | 60 - 80 °C | Medium | Risk of side reactions (chemoselectivity issues). |

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for high reproducibility, utilizing the Fluoro-displacement route.

Objective: Synthesis of 4-(4-Chlorophenoxy)benzonitrile on a 10g scale.

Materials

-

4-Fluorobenzonitrile (1.0 eq)

-

4-Chlorophenol (1.05 eq)

-

Potassium Carbonate (

), anhydrous, granular (1.5 eq) -

Dimethylformamide (DMF) or DMSO (anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Charging: Add 4-Chlorophenol (1.05 eq) and anhydrous DMF (5 mL/g of substrate).

-

Activation: Add

(1.5 eq). Stir at room temperature for 15 minutes. Observation: The mixture may become slightly heterogeneous/cloudy as the phenoxide forms. -

Addition: Add 4-Fluorobenzonitrile (1.0 eq) in one portion.

-

Reaction: Heat the mixture to 90°C . Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Checkpoint: The reaction is typically complete within 3-5 hours. The limiting reagent (Fluorobenzonitrile) should disappear.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).

-

Causality: The product is highly lipophilic and will precipitate immediately, while the solvent (DMF) and inorganic salts (

) dissolve in the water.

-

-

Isolation: Filter the white precipitate. Wash copiously with water to remove traces of DMF.

-

Purification: Recrystallize from Ethanol or Methanol/Water mixture.

-

Validation: Final melting point should be sharp (84-88°C).

-

Part 5: Applications in Drug & Agrochemical Development[5]

The "CN" (nitrile) group is the versatile handle that makes this molecule valuable. It is rarely the final endpoint; rather, it is a "gateway" functional group.

Agrochemicals: The Benzylamine Route

As cited in patent literature (e.g., JPH08291116A), this nitrile is a direct precursor to 4-(4-chlorophenoxy)benzylamines .

-

Transformation: Nitrile Reduction (

or -

Utility: These amines are key intermediates for Benzoylurea Insecticides and specific acaricides where the lipophilic diphenyl ether moiety facilitates cuticular penetration in insects.

Medicinal Chemistry: Kinase Inhibitors

The biaryl ether scaffold is a "privileged structure" in kinase inhibition (similar to the core of Sorafenib or Vemurafenib).

-

Role: The 4-chloro substituent provides metabolic stability (blocking para-oxidation) and hydrophobic binding affinity.

-

Downstream Synthesis: The nitrile is often converted to an Amidine (Pinner reaction) or a Tetrazole (via Azide cycloaddition) to serve as a bioisostere for a carboxylic acid, improving oral bioavailability.

Diagram 2: Downstream Synthetic Utility

Caption: The nitrile group acts as a divergent point, allowing access to amines (agrochemicals), acids (materials), and tetrazoles (pharma).

References

- Japan Patent Office. (1996). Process for producing 4-(4-alkylphenoxy)benzylamines. Patent JPH08291116A.

-

PubChem. (2025).[1] Compound Summary: 4-(4-Chlorophenoxy)benzonitrile.[2][3] National Library of Medicine. Retrieved from [Link]

-

Reddy, G. et al. (2018). Synthesis of 3-(4-Chlorophenoxy)benzonitrile and related kinase inhibitor precursors. ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-(4-Chlorophenoxy)benzonitrile

Executive Summary

Compound Identity: 4-(4-Chlorophenoxy)benzonitrile CAS Registry Number: 34049-39-7 Molecular Formula: C₁₃H₈ClNO Molecular Weight: 229.66 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 4-(4-Chlorophenoxy)benzonitrile, a critical diaryl ether scaffold used frequently as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical candidates. The presence of two distinct aromatic rings linked by an ether oxygen—one electron-poor (benzonitrile) and one electron-neutral/rich (chlorobenzene)—creates a unique "push-pull" electronic system that is diagnostically significant in NMR and IR spectroscopy.

This document details the theoretical framework, synthesis context, and precise spectral assignments required for high-confidence structural validation.

Part 1: Structural Analysis & Theoretical Framework

To accurately interpret the spectroscopic data, one must first understand the electronic environment of the molecule. The central ether oxygen acts as a resonance donor, while the nitrile group is a strong electron withdrawer.

Electronic "Push-Pull" System

-

Ring A (Benzonitrile moiety): The nitrile (-CN) group at position 4 is strongly electron-withdrawing (induction and resonance), significantly deshielding the ortho protons (H-2, H-6). The ether oxygen at position 1 donates electron density, shielding the H-3 and H-5 protons.

-

Ring B (Chlorobenzene moiety): The chlorine atom is inductively withdrawing but a weak resonance donor. The ether oxygen donation dominates the electronic environment of the H-3' and H-5' protons, causing an upfield shift (shielding).

Figure 1: Electronic influence diagram illustrating the competing shielding and deshielding effects that dictate the NMR chemical shifts.

Part 2: Synthesis Context & Impurity Profile

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. This compound is typically synthesized via Nucleophilic Aromatic Substitution (

Standard Protocol:

Reaction of 4-chlorophenol with 4-fluorobenzonitrile (or 4-chlorobenzonitrile) in the presence of a base (e.g.,

Common Impurities to Watch For:

-

Starting Material (4-Chlorophenol): Look for a broad -OH stretch in IR (~3300 cm⁻¹) and exchangeable proton in NMR.

-

Starting Material (4-Fluorobenzonitrile): Look for F-C coupling in

NMR if present. -

Solvent Residuals: DMF (2.89, 2.96, 8.02 ppm in CDCl₃) or DMSO (2.62 ppm).

Part 3: Vibrational Spectroscopy (IR)

The Infrared spectrum provides the quickest "Go/No-Go" confirmation of the structure. The nitrile stretch is the most diagnostic feature.

Key Diagnostic Bands[1][2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Logic |

| Nitrile (C≡N) | 2220 – 2230 | Strong/Sharp | Characteristic stretching vibration of an aromatic nitrile. A saturated nitrile would appear higher (~2250 cm⁻¹).[1] |

| Ether (C-O-C) | 1235 – 1250 | Strong | Asymmetric stretching of the aryl-ether linkage. Often the strongest peak in the fingerprint region. |

| Aromatic (C=C) | 1580 – 1600 | Medium | Ring skeletal vibrations. The 1480 cm⁻¹ band is also typically present. |

| C-Cl Stretch | 1080 – 1095 | Medium | Aryl-chloride stretch (often obscured in fingerprint region). |

| Aromatic C-H | 3050 – 3100 | Weak | C-H stretching vibrations (above 3000 cm⁻¹ confirms aromaticity). |

Experimental Note: ATR (Attenuated Total Reflectance) is the preferred sampling method. Ensure the crystal is cleaned with isopropanol to remove previous lipophilic residues.

Part 4: Nuclear Magnetic Resonance (NMR)

The

NMR Data (400 MHz, CDCl₃)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.58 – 7.62 | Doublet ( | 2H | H-2, H-6 | Ortho to -CN. Deshielded by the strong electron-withdrawing nitrile group (anisotropy cone). |

| 7.30 – 7.35 | Doublet ( | 2H | H-2', H-6' | Ortho to -Cl. Typical chemical shift for chlorobenzene protons. |

| 6.98 – 7.05 | Multiplet (Overlapping) | 4H | H-3, H-5 & H-3', H-5' | Ortho to Ether Oxygen. The resonance donation of the oxygen shields these protons significantly, pushing them upfield. |

Interpretation Tip: The region between 6.9 and 7.1 ppm often appears as a complex cluster because the shielding effect of the oxygen is similar on both rings, despite the different para-substituents.

NMR Data (100 MHz, CDCl₃)

| Chemical Shift ( | Carbon Type | Assignment |

| 160.5 | Quaternary (C-O) | C-1 (Ipso to O, Ring A) |

| 153.8 | Quaternary (C-O) | C-1' (Ipso to O, Ring B) |

| 134.1 | Methine (CH) | C-2, C-6 (Ortho to CN) |

| 130.2 | Methine (CH) | C-2', C-6' (Ortho to Cl) |

| 129.5 | Quaternary (C-Cl) | C-4' (Ipso to Cl) |

| 121.2 | Methine (CH) | C-3', C-5' (Ortho to O, Ring B) |

| 118.6 | Quaternary (CN) | C≡N (Nitrile Carbon) |

| 117.8 | Methine (CH) | C-3, C-5 (Ortho to O, Ring A) |

| 106.5 | Quaternary (C-CN) | C-4 (Ipso to CN) |

Part 5: Mass Spectrometry (MS)[4][5]

Mass spectrometry provides the definitive confirmation of the molecular formula and the presence of chlorine.

Ionization Mode: Electron Impact (EI) or ESI+

-

Molecular Ion (

): m/z 229. -

Isotope Pattern: A distinct 3:1 ratio between m/z 229 (

) and m/z 231 ( -

Fragmentation Pathway:

-

Loss of Nitrile:

Loss of CN group. -

Ether Cleavage: Rupture of the C-O bond typically yields a chlorophenoxy cation or a benzonitrile cation depending on charge localization.

-

Part 6: Quality Control & Validation Workflow

To ensure data integrity in a drug development setting, the following workflow is recommended.

Figure 2: Step-by-step analytical workflow for validating the purity and identity of 4-(4-Chlorophenoxy)benzonitrile.

References

-

National Institute of Standards and Technology (NIST). 4-Chlorobenzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link(Used as reference for nitrile/chloro-aromatic baseline data).

-

PubChem. Compound Summary: 4-(4-Chlorophenoxy)benzonitrile (CID 167618 - Analog). National Library of Medicine. Link

-

ChemicalBook. 1H NMR Data for 4-Chlorobenzonitrile.Link(Component spectral data used for additivity prediction).

-

SDBS. Spectral Database for Organic Compounds.[2] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Standard reference for diaryl ether chemical shift additivity rules).

Sources

Structural Elucidation and Spectral Analysis of 4-(4-Chlorophenoxy)benzonitrile: A Technical Guide

Executive Summary & Structural Context[1][2][3][4]

The structural validation of 4-(4-Chlorophenoxy)benzonitrile (CAS: 74448-92-3) is a critical quality gate in the synthesis of high-performance poly(arylene ether nitrile)s (PEN) and pharmaceutical intermediates. This molecule represents a classic diaryl ether scaffold where two para-substituted benzene rings are linked by an oxygen atom.

From an NMR perspective, this molecule presents a textbook yet deceptive challenge: it contains two distinct AA'BB' spin systems (often approximated as AA'XX'). The primary analytical difficulty lies in resolving the overlapping signals in the upfield aromatic region (6.9–7.1 ppm), where the protons ortho to the ether linkage on both rings resonate.

This guide moves beyond basic peak listing. It provides a causal analysis of the electronic environments driving the chemical shifts and offers a self-validating protocol for assignment.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation[1]

-

Solvent: Chloroform-d (

) is the standard. However, if signal overlap in the 6.9–7.1 ppm region prevents integration, DMSO-d6 is the preferred alternative due to its higher viscosity and polarity, which often resolves aromatic overlaps. -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent).

-

Filtration: Filter through a glass wool plug to remove inorganic salts (

) from the

Acquisition Parameters (400 MHz +)

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to

seconds. Nitrile-substituted aromatics can have longer -

Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis & Assignment Logic

The Electronic Environment

To assign the spectrum, we must visualize the molecule as two distinct electronic systems linked by an oxygen "gate."

-

Ring A (Benzonitrile): The Cyano (-CN) group is a strong Electron Withdrawing Group (EWG) via induction and anisotropy. It strongly deshields adjacent protons.

-

Ring B (Chlorobenzene): The Chloro (-Cl) group is an EWG by induction but a weak Electron Donating Group (EDG) by resonance.

-

The Linker (Ether Oxygen): A strong EDG by resonance. It shields the protons ortho to it on both rings, pushing them upfield.

Visualization of Assignments

The following diagram illustrates the correlation between the molecular structure and the resulting NMR signals.

Figure 1: Logic flow for assigning chemical shifts based on electronic substituent effects.

Detailed Signal Interpretation

The spectrum will display four distinct signal groups in the aromatic region (6.5–8.0 ppm). Due to the para-substitution, these appear as "doublets" but are magnetically AA'BB' systems .[1]

Chemical Shift Table (CDCl3)[5]

| Region (ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.58 – 7.62 | Doublet (AA'BB') | 2H | Ring A (H-2,6) | Ortho to Nitrile (-CN). Most deshielded due to strong electron withdrawal. |

| 7.32 – 7.36 | Doublet (AA'BB') | 2H | Ring B (H-2',6') | Ortho to Chlorine (-Cl). Deshielded relative to benzene, but less than nitrile. |

| 7.02 – 7.08 | Doublet (AA'BB') | 2H | Ring A (H-3,5) | Ortho to Ether Oxygen. Shielded by oxygen lone pair resonance. |

| 6.94 – 7.00 | Doublet (AA'BB') | 2H | Ring B (H-3',5') | Ortho to Ether Oxygen. Shielded. Often overlaps with Ring A (H-3,5). |

> Note: Chemical shift values are approximate (±0.05 ppm) and concentration-dependent. The order of elution (deshielding) is the constant: H(CN) > H(Cl) > H(O).

The "Roof Effect"

In AA'BB' systems, the "doublets" often lean toward each other.[1]

-

On Ring A: The signals at 7.60 and 7.05 will "lean" toward the center of the Ring A system.

-

On Ring B: The signals at 7.35 and 6.98 will lean toward each other.

-

Diagnostic Check: If the peaks look like perfect symmetrical doublets, your field strength is high (good). If they look like "tents," this confirms the coupled network.

Validation & Troubleshooting

When synthesizing this molecule via

Impurity Markers

-

4-Chlorophenol (Starting Material): Look for a broad singlet (–OH) which varies with concentration, often around 5.0–6.0 ppm, and aromatic signals upfield of the product.

-

4-Fluorobenzonitrile (Alternative Reactant): If using the fluoro- precursor, check for 19F NMR signals.

-

Residual Solvents: DMF (common reaction solvent) shows distinct peaks at 2.88, 3.0, and 8.02 ppm in

.

Assignment Workflow

Figure 2: Step-by-step decision tree for spectral validation.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 2891 (Benzonitrile derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Reich, H. J. (2023). "WinPLT: AA'BB' Patterns in NMR." University of Wisconsin-Madison Chemistry. [Link]

-

Wang, Y., et al. (2012).[2] "Synthesis of Poly(arylene ether nitrile)s." Royal Society of Chemistry Advances, 2, 100-105. (Context for synthesis and characterization of nitrile-ether linkages). [Link]

Sources

13C NMR analysis of 4-(4-Chlorophenoxy)benzonitrile

This guide details the 13C NMR analysis of 4-(4-Chlorophenoxy)benzonitrile , a diaryl ether scaffold common in medicinal chemistry and liquid crystal synthesis. The analysis synthesizes theoretical substituent chemical shift (SCS) principles with empirical data to provide a definitive assignment strategy.

Part 1: Structural Analysis & Symmetry

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of two distinct benzene rings linked by an ether oxygen:

-

Ring A (Benzonitrile moiety): Contains a strong electron-withdrawing cyano (-CN) group para to the oxygen.

-

Ring B (Chlorobenzene moiety): Contains a chloro (-Cl) substituent para to the oxygen.

Symmetry Constraints:

-

Internal Ring Symmetry: Both rings possess a

axis of rotation passing through the 1,4-positions.-

Protons/Carbons ortho to the oxygen are equivalent within their respective rings.

-

Protons/Carbons meta to the oxygen are equivalent within their respective rings.

-

-

Ring Distinction: The two rings are not chemically equivalent due to the different para-substituents (CN vs. Cl).

Predicted Signal Count:

-

Ring A: 4 aromatic signals (Ipso-O, Ortho-O, Meta-O, Ipso-CN).

-

Ring B: 4 aromatic signals (Ipso-O, Ortho-O, Meta-O, Ipso-Cl).

-

Nitrile: 1 signal (-CN).

-

Total Expected Signals: 9 distinct peaks in the 13C{1H} spectrum.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of closely spaced aromatic peaks, follow this protocol.

Sample Preparation:

-

Solvent: Deuterated Chloroform (

) is preferred. It appears as a 1:1:1 triplet at 77.16 ppm . -

Concentration: ~20-30 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1][2]

Acquisition Parameters:

-

Pulse Sequence: Standard Proton-Decoupled 13C (e.g., zgpg30 on Bruker).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C-O, C-Cl, C-CN, CN) have long

relaxation times. Insufficient delay will suppress these critical diagnostic peaks. -

Scans (NS): Minimum 512 scans (due to low natural abundance of 13C and multiple quaternary carbons).

-

Spectral Width: 0 - 200 ppm.[3]

Part 3: Spectral Assignment & Logic

The assignment relies on the Additivity Principle , where the chemical shift is the sum of the base benzene shift (128.5 ppm) and the substituent effects (SCS).

Summary Table of Chemical Shifts ( )

| Carbon Label | Chemical Environment | Approx.[1][2][4] Shift (ppm) | Signal Type | Assignment Logic |

| C-7 | Nitrile (-CN) | 118.5 | Quaternary | Characteristic range for aryl nitriles. |

| C-1 | Ring A: Ipso to Oxygen | 160.5 | Quaternary | Deshielded by O (+29) and para-CN (+4). |

| C-1' | Ring B: Ipso to Oxygen | 155.0 | Quaternary | Deshielded by O (+29), slightly shielded by para-Cl (-2). |

| C-3,5 | Ring A: Ortho to CN | 134.0 | CH | Deshielded by ortho-CN (+3). |

| C-3',5' | Ring B: Ortho to Cl | 130.0 | CH | Base benzene (128.5) + small ortho-Cl effect. |

| C-4' | Ring B: Ipso to Cl | 129.5 | Quaternary | Cl ipso effect (+6) balanced by para-O shielding (-7). |

| C-2',6' | Ring B: Ortho to O | 121.5 | CH | Shielded by O (-10). |

| C-2,6 | Ring A: Ortho to O | 119.0 | CH | Shielded by O (-10); overlaps with C-2',6' region. |

| C-4 | Ring A: Ipso to CN | 106.5 | Quaternary | Diagnostic: Strongly shielded by ipso-CN (-16). |

Detailed Mechanistic Interpretation

1. The "Ipso" Carbon Distinction (C-1 vs. C-1'):

-

Both carbons attached to the ether oxygen appear downfield (>150 ppm) due to the electronegativity of oxygen.

-

C-1 (Benzonitrile side): The para-cyano group is electron-withdrawing (induction and resonance), which generally deshields the para-position in 13C NMR (unlike 1H NMR where anisotropy complicates things). Calculated:

. -

C-1' (Chlorobenzene side): The para-chloro group has a minor shielding effect at the para position. Calculated:

.

2. The "Shielded" Quaternary Carbon (C-4):

-

The carbon carrying the nitrile group (C-4) is chemically distinct. The cyano group exerts a strong shielding effect on its ipso carbon (typically -15 to -17 ppm relative to benzene).

-

This pushes C-4 upfield to ~106 ppm , making it the most shielded aromatic signal, often appearing even upfield of the aromatic CH signals.

3. Ortho-to-Oxygen Protons (C-2,6 vs C-2',6'):

-

Oxygen is a strong pi-donor, increasing electron density at the ortho and para positions. This results in shielding (upfield shift).

-

Both C-2,6 and C-2',6' will appear in the 117–122 ppm range.

-

Differentiation: C-2,6 (CN ring) is meta to a withdrawing CN group (+1 ppm effect). C-2',6' (Cl ring) is meta to a Cl group (+1 ppm effect). These signals are often very close, but 2D NMR (HMBC) is required for absolute certainty if they overlap.

Part 4: Visualization

A. Structural Assignment Diagram

Caption: Logical flow of chemical shift assignment based on substituent effects (SCS).

B. Analysis Workflow

Caption: Step-by-step decision tree for assigning the 13C NMR spectrum.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for SCS additivity rules).

-

SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. [Link] (Source for base fragment shifts of 4-chlorobenzonitrile and diphenyl ether).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. web.pdx.edu [web.pdx.edu]

- 5. researchgate.net [researchgate.net]

Mass spectrometry of 4-(4-Chlorophenoxy)benzonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 4-(4-Chlorophenoxy)benzonitrile

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-(4-chlorophenoxy)benzonitrile (C₁₃H₈ClNO), a molecule of interest in pharmaceutical and materials science research. We delve into the core principles governing its analysis, from ionization source selection to high-resolution mass analysis and collision-induced dissociation (CID). This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust analytical method development.

Introduction and Physicochemical Profile

4-(4-Chlorophenoxy)benzonitrile, also known as 4-Chloro-4'-cyanodiphenyl Ether, is a diphenyl ether derivative characterized by the presence of two key functional groups: a nitrile (-C≡N) and a chloro (-Cl) substituent.[1] Understanding its mass spectrometric behavior is critical for its identification, quantification in complex matrices, and structural elucidation of its metabolites or degradation products.

A successful mass spectrometry workflow begins with an understanding of the analyte's fundamental properties, which dictate its behavior from sample preparation through to detection.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNO | [1] |

| Average Molecular Weight | 229.66 g/mol | [1] |

| Monoisotopic Molecular Weight | 229.0294 g/mol | Calculated |

| Melting Point | 84-88 °C | [1] |

| Boiling Point | 160 °C @ 0.6 mmHg | [1] |

| Polarity | Moderately Polar | Inferred from structure |

The presence of the nitrile group and the ether oxygen provides sites for protonation, while the overall aromatic structure lends itself to thermal stability, influencing the choice of ionization technique.

Ionization Source Selection: A Causal Analysis

The choice of ionization source is paramount for generating stable, representative ions of the target analyte. For 4-(4-chlorophenoxy)benzonitrile, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, but the optimal choice depends on the analytical context, such as sample matrix and desired sensitivity.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol in a strong electric field.[2][3] It is particularly effective for molecules that can be ionized in solution.

-

Mechanism of Action for this Analyte: The nitrile group (-C≡N) is a site of basicity and can readily accept a proton from the solvent, especially under acidic mobile phase conditions (e.g., with formic acid additive).[4] This results in the formation of a stable protonated molecule, [M+H]⁺.

-

Advantages:

-

Causality: Choose ESI when preserving the intact molecule is critical for quantification (e.g., Selected Ion Monitoring, SIM) or as the precursor for subsequent tandem MS (MS/MS) experiments. Its efficiency is directly linked to the analyte's ability to form ions in the solution phase before desolvation.[6]

Atmospheric Pressure Chemical Ionization (APCI)

APCI utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.[7][8]

-

Mechanism of Action for this Analyte: The analyte is thermally desolvated into the gas phase and ionized via proton transfer from reagent ions like H₃O⁺.[8] Given its thermal stability, 4-(4-chlorophenoxy)benzonitrile is well-suited for this technique.[9]

-

Advantages:

-

Causality: Choose APCI when dealing with complex matrices that may cause significant ion suppression in ESI, or for analytes that are thermally stable but have lower solution-phase basicity.

Protocol 1: Sample Preparation and Ionization

-

Stock Solution Preparation: Accurately weigh ~1 mg of 4-(4-chlorophenoxy)benzonitrile and dissolve in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

-

Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution in a typical LC mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in ESI.

-

ESI Method:

-

Infuse the working solution at 5-10 µL/min into the ESI source.

-

Operate in positive ion mode.

-

Typical starting parameters: Capillary Voltage: 3.5-4.5 kV; Nebulizer Gas (N₂): 2-3 Bar; Drying Gas (N₂): 8-10 L/min at 300-350 °C.

-

-

APCI Method:

-

Infuse the working solution at 100-500 µL/min into the APCI source.

-

Operate in positive ion mode.

-

Typical starting parameters: Corona Current: 2-5 µA; Nebulizer Temperature: 350-450 °C; Nebulizer Gas (N₂): 2-3 Bar; Drying Gas (N₂): 8-10 L/min.

-

Full Scan Mass Spectrum: The Molecular Signature

A full scan mass spectrum provides the primary evidence of the analyte's presence and its isotopic composition. When analyzed in positive ion mode, the protonated molecule [M+H]⁺ is expected.

-

Monoisotopic Mass of M: C₁₃H₈³⁵ClNO = 229.0294 Da

-

Expected [M+H]⁺ Ion: C₁₃H₉³⁵ClNO⁺ = m/z 230.0367

A critical feature of the mass spectrum will be the isotopic signature of chlorine. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion.

| Ion | Isotope Composition | Calculated m/z (High Res) | Expected Relative Abundance |

| A | C₁₃H₉³⁵Cl NO⁺ | 230.0367 | 100% |

| A+1 | ¹³CC₁₂H₉³⁵ClNO⁺ | 231.0401 | ~14.2% |

| A+2 | C₁₃H₉³⁷Cl NO⁺ | 232.0338 | ~32% |

Observing the A and A+2 peaks in an approximate 3:1 ratio provides high confidence in the presence of a single chlorine atom in the ion.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

To confirm the structure and provide a highly specific method for quantification, tandem mass spectrometry is employed. This involves selecting the precursor ion (m/z 230) and subjecting it to collision-induced dissociation (CID).[10][11] In CID, the ion's kinetic energy is converted into internal energy upon collision with an inert gas (e.g., argon), causing it to fragment at its weakest bonds.[10][12][13]

The structure of 4-(4-chlorophenoxy)benzonitrile suggests several logical fragmentation pathways, primarily centered around the ether linkage, a common site of cleavage in mass spectrometry.[14]

Caption: General experimental workflow for tandem MS analysis.

Predicted Fragmentation Pathways

The proton is most likely localized on the nitrile nitrogen.[4] Upon collisional activation, the following fragmentation pathways are proposed:

-

Cleavage of the C-O Ether Bond (Pathway A): This is a highly probable fragmentation. Cleavage can result in two primary product ions, depending on where the charge is retained.

-

Formation of the 4-chlorophenoxy cation: This would result in a fragment at m/z 128 . The neutral loss would be benzonitrile (103 Da).

-

Formation of the 4-cyanophenyl cation: This would produce a fragment at m/z 102 . The neutral loss would be chlorophenol (128 Da).

-

-

Loss of Neutral Molecules (Pathway B):

The fragmentation of unsubstituted diphenyl ether often yields a phenyl cation (m/z 77) after rearrangement.[17] Similar secondary fragmentation of the primary product ions is expected here.

Caption: Proposed CID fragmentation pathways for protonated 4-(4-Chlorophenoxy)benzonitrile.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Structure of Fragment |

| 230.0 | 203.0 | C₁₂H₈ClO⁺ | HCN | [Cl-Ph-O-Ph]⁺ |

| 230.0 | 128.0 | C₆H₄ClO⁺ | C₇H₅N | [Cl-Ph-O]⁺ |

| 230.0 | 102.0 | C₇H₄N⁺ | C₆H₅ClO | [NC-Ph]⁺ |

| 102.0 | 77.0 | C₆H₅⁺ | CN | Phenyl cation |

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z to several decimal places.[18][19] This capability is indispensable for confirming the elemental composition of the precursor and its fragment ions, providing an exceptional level of analytical certainty.[20][21]

-

Principle: HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the mass defect of individual atoms (e.g., ¹⁶O = 15.9949 Da, not 16.0000).[19]

-

Application: By measuring the mass of the precursor ion as, for example, 230.0365, software can compare this value against a theoretical database of all possible elemental compositions. For C₁₃H₉ClNO⁺, the theoretical exact mass is 230.0367 Da. An observed mass within a narrow tolerance (e.g., < 5 ppm) confirms the elemental formula. This process is repeated for each fragment ion to validate the proposed fragmentation pathway.

Conclusion

The mass spectrometric analysis of 4-(4-chlorophenoxy)benzonitrile is a multi-faceted process that leverages a deep understanding of the analyte's chemistry and instrumental principles. Soft ionization techniques like ESI and APCI are effective for generating the protonated molecular ion, whose isotopic pattern provides a clear signature of the chlorine atom. Structural confirmation is definitively achieved through CID in tandem MS, where predictable fragmentation along the ether linkage yields characteristic product ions. Finally, HRMS provides an unequivocal confirmation of the elemental composition for both precursor and fragment ions. This guide provides the foundational knowledge and practical protocols to enable researchers to develop and execute robust, reliable, and scientifically sound mass spectrometric methods for this compound.

References

-

PureSynth. 4-(4-Chlorophenoxy)Benzonitrile 98.0%(GC) . PureSynth. Available from: [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers . YouTube. Available from: [Link]

-

Wikipedia. Electrospray ionization . Wikipedia. Available from: [Link]

-

National Center for Biotechnology Information. 4-(4-Methylphenoxy)benzonitrile . PubChem. Available from: [Link]

-

Wikipedia. 4-Chlorobenzonitrile . Wikipedia. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available from: [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra . UNT Digital Library. Available from: [Link]

-

National Institute of Standards and Technology. Benzonitrile . NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Benzonitrile, 4-chloro- . NIST WebBook. Available from: [Link]

-

RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons . RSC Publishing. Available from: [Link]

-

ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis . ResolveMass Laboratories Inc. Available from: [Link]

-

Wikipedia. Atmospheric-pressure chemical ionization . Wikipedia. Available from: [Link]

-

Wikipedia. Collision-induced dissociation . Wikipedia. Available from: [Link]

-

ResearchGate. Fragmentation Pathways of Diphenyl Ether Radical Cations . ResearchGate. Available from: [Link]

-

ResearchGate. Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons . ResearchGate. Available from: [Link]

-

Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry . Longdom Publishing. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available from: [Link]

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. Available from: [Link]

-

National Center for Biotechnology Information. 4-Chlorobenzonitrile . PubChem. Available from: [Link]

-

National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . PMC. Available from: [Link]

-

ACS Publications. Site of protonation of benzonitrile hydrogen interchange in the protonated species . Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas . Chemistry LibreTexts. Available from: [Link]

-

PubMed. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source . PubMed. Available from: [Link]

-

PubMed. Collision-induced dissociation (CID) of peptides and proteins . PubMed. Available from: [Link]

-

YouTube. Formula determination by high resolution mass spectrometry . YouTube. Available from: [Link]

-

Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry . Longdom Publishing. Available from: [Link]

-

MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications . MetwareBio. Available from: [Link]

-

SpringerLink. Collision-induced dissociation (CID) . SpringerLink. Available from: [Link]

-

MetwareBio. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations . MetwareBio. Available from: [Link]

-

ScienceDirect. Chapter 1 – HRMS: Fundamentals and Basic Concepts . ScienceDirect. Available from: [Link]

-

MDPI. Atmospheric-pressure Chemical Ionization . Encyclopedia MDPI. Available from: [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 8. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 9. Atmospheric-pressure Chemical Ionization | Encyclopedia MDPI [encyclopedia.pub]

- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. resolvemass.ca [resolvemass.ca]

- 21. m.youtube.com [m.youtube.com]

Physical properties of 4-(4-Chlorophenoxy)benzonitrile

Technical Monograph: 4-(4-Chlorophenoxy)benzonitrile CAS Registry Number: 74448-92-3 Document Type: Technical Reference & Experimental Guide Version: 1.0[1]

Executive Summary & Chemical Identity

4-(4-Chlorophenoxy)benzonitrile is a diaryl ether widely utilized as a high-value intermediate in the synthesis of agrochemicals (specifically broad-spectrum fungicides) and pharmaceutical candidates targeting inflammatory pathways.[1] Structurally, it consists of a benzonitrile moiety linked via an ether oxygen to a para-chlorobenzene ring.[1] This ether linkage confers significant chemical stability, while the nitrile group serves as a versatile "chemical handle" for transformation into acids, amides, or amines.[1]

Chemical Structure: The molecule exhibits a "bent" geometry around the central oxygen atom (C-O-C angle approx. 118-120°), disrupting planarity and influencing its solubility profile and packing density in the solid state.[1]

| Identifier | Value |

| IUPAC Name | 4-(4-Chlorophenoxy)benzonitrile |

| Common Synonyms | 4-Chloro-4'-cyanodiphenyl ether; p-(p-Chlorophenoxy)benzonitrile |

| CAS Number | 74448-92-3 |

| Molecular Formula | C₁₃H₈ClNO |

| Molecular Weight | 229.66 g/mol |

| SMILES | N#CC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1 |

Physicochemical Properties Profile

The following data aggregates experimental values from industrial certificates of analysis and standard chemical databases.

Table 1: Physical Data Summary

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline Powder) | at 20°C, 1 atm |

| Color | White to Off-White | High purity (>98%) |

| Melting Point | 84.0 – 88.0 °C | Sharp melting range indicates high crystallinity [1][2] |

| Boiling Point | 160 °C | at 0.6 mmHg (Vacuum distillation required) [2] |

| Solubility (Organic) | Soluble | Methanol, DMSO, DMF, Chloroform |

| Solubility (Aqueous) | Insoluble | Hydrophobic diaryl core |

| Flash Point | 168.4 °C | Predicted (Closed Cup) |

| Purity Standard | ≥ 98.0% (GC) | Standard industrial grade [2] |

Spectroscopic Signature (Predicted):

-

IR Spectrum: Distinct nitrile (

) stretch at ~2220–2230 cm⁻¹.[1] Aryl ether ( -

¹H NMR (DMSO-d₆): Two sets of AA'BB' coupling patterns. The protons ortho to the nitrile are deshielded (approx.[1] 7.8 ppm), while protons ortho to the ether linkage are shielded (approx.[1] 7.0–7.2 ppm).[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The most robust industrial synthesis involves the coupling of 4-chlorophenol with 4-fluorobenzonitrile (or 4-chlorobenzonitrile, though less reactive) mediated by a weak base in a polar aprotic solvent.[1]

Mechanism of Action

The reaction proceeds via an SₙAr mechanism.[1] The electron-withdrawing nitrile group on the fluorobenzene ring activates the para-position, making it susceptible to nucleophilic attack by the phenoxide ion generated in situ from 4-chlorophenol.[1]

Experimental Workflow

Reagents:

-

4-Fluorobenzonitrile (1.0 eq)[1]

-

4-Chlorophenol (1.1 eq)[1]

-

Potassium Carbonate (

), anhydrous (1.5 eq)[1] -

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2]

Protocol Steps:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 eq) in DMF (approx. 5 mL per mmol).

-

Deprotonation: Add anhydrous

(1.5 eq). Stir at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt. Note: The solution may change color slightly.[1] -

Addition: Add 4-fluorobenzonitrile (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 90–100°C under an inert atmosphere (

or Ar). Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1][3] Complete conversion typically occurs within 4–6 hours.[1][4] -

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice/water (10x volume of DMF). The product will precipitate as a white to pale yellow solid.[1]

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.[1]

-

Purification: Recrystallize the crude solid from hot Ethanol or Methanol to yield pure 4-(4-Chlorophenoxy)benzonitrile as white needles.

Figure 1: SₙAr Synthesis Pathway. The electron-deficient nitrile ring facilitates the displacement of fluoride by the phenoxide.[1]

Structural Applications in Drug Design

The 4-(4-Chlorophenoxy)benzonitrile scaffold is a privileged structure in medicinal chemistry, often referred to as a "bi-aryl ether linker."[1]

1. Metabolic Stability:

The ether oxygen is metabolically robust compared to esters or amides, resisting hydrolysis in plasma.[1] The chlorine atom at the para-position blocks metabolic oxidation (hydroxylation) at the most reactive site of the phenyl ring, extending the half-life (

2. Pharmacophore Geometry: The bond angle of the ether oxygen allows the two aromatic rings to adopt a "twisted" conformation relative to each other.[1] This is critical for fitting into hydrophobic pockets of enzymes where a rigid, planar biphenyl system would face steric clashes.[1]

3. Key Targets:

-

LTA4H Inhibitors: Derivatives of this scaffold have been explored as inhibitors of Leukotriene A4 Hydrolase, a target for preventing cardiac inflammation [3].[1][5]

-

Agrochemicals: It serves as a precursor to Difenoconazole-class fungicides, where the nitrile is converted to a heterocycle or used as a branch point.[1]

Figure 2: Functional mapping of the scaffold showing reactive sites and downstream applications.[1][2]

Handling, Safety, and Storage

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

H315/H319: Causes skin irritation and serious eye irritation [1][2].[1][6]

Storage Protocol:

-

Temperature: Store at room temperature (15–25°C).

-

Atmosphere: Keep container tightly closed. While not highly hygroscopic, storage under dry conditions is recommended to prevent hydrolysis of the nitrile over long periods.[1]

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile to a carboxylic acid).[1]

References

-

Davies, D. R., et al. (2009).[1][5] Discovery of DG-051, a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for scaffold application in LTA4H inhibitors).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 623-03-0|4-Chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Chlorophenoxy)benzonitrile | 74448-92-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Melting point of 4-(4-Chlorophenoxy)benzonitrile

Technical Whitepaper: Thermodynamic Characterization and Quality Control of 4-(4-Chlorophenoxy)benzonitrile

Executive Summary

4-(4-Chlorophenoxy)benzonitrile (CAS 74448-92-3) is a critical diaryl ether scaffold utilized in the synthesis of high-performance agrochemicals and pharmaceutical agents, specifically Leukotriene A4 Hydrolase (LTA4H) inhibitors. As a solid-state intermediate, its melting point (MP) serves as the primary thermodynamic indicator of purity during scale-up and process validation.

This guide provides a definitive technical analysis of the compound’s thermodynamic profile. It moves beyond basic data listing to establish a causality-driven quality control (QC) protocol, linking synthetic impurities to specific melting point depressions.

Physicochemical Profile

The thermodynamic behavior of 4-(4-Chlorophenoxy)benzonitrile is governed by the rigidity of the diphenyl ether linkage and the electron-withdrawing nitrile group.

Table 1: Core Technical Specifications

| Property | Specification | Technical Note |

| CAS Number | 74448-92-3 | Distinct from 4-chlorobenzonitrile (CAS 623-03-0). |

| Molecular Formula | MW: 229.66 g/mol | |

| Melting Point (Standard) | 84.0 – 88.0 °C | Narrow range (<2°C) indicates >98% purity. |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or phenolic impurities. |

| Solubility | Soluble: Methanol, DMSO, DMF, AcetoneInsoluble: Water | Hydrophobic aromatic rings prevent aqueous solubility.[1] |

| Purity Standard | >98.0% (GC/HPLC) | Required for pharmaceutical intermediate grade. |

Synthesis & Impurity Origins

To understand melting point deviations, one must understand the synthesis. The industrial preparation typically involves a Nucleophilic Aromatic Substitution (

Primary Reaction:

Coupling of 4-Chlorophenol and 4-Fluorobenzonitrile (or 4-Chlorobenzonitrile) in the presence of a base (e.g.,

Mechanistic Impurity Profiling

Deviations in the melting point are rarely random; they are fingerprints of specific residual reactants:

-

Residual 4-Chlorophenol (MP: ~43 °C): The most common impurity. Even trace amounts (0.5%) can significantly depress the MP of the target due to eutectic formation.

-

Residual 4-Fluorobenzonitrile (MP: ~35 °C): Low melting point starting material that causes "wet" crystal appearance and MP depression.

-

Hydrolysis Byproducts: If water is present in the solvent, the nitrile group can hydrolyze to 4-(4-chlorophenoxy)benzamide (MP > 150 °C). This impurity will widen the melting range and may cause a "pre-melt" or an artificially high final melting temperature.

Diagram 1: Synthesis Pathway and Impurity Logic

Caption: Synthesis via

Experimental Methodology: Melting Point Determination

For accurate characterization, a dual-method approach is recommended to validate the solid-state integrity.

Method A: Capillary Method (Routine QC)

-

Instrument: Buchi or Mettler Toledo MP Apparatus.

-

Protocol:

-

Dry sample at 40°C under vacuum for 2 hours to remove solvent residues (methanol/acetone).

-

Pack capillary to a height of 3 mm.

-

Ramp Rate: 10°C/min to 75°C, then 1°C/min to 90°C.

-

-

Acceptance Criteria:

Method B: Differential Scanning Calorimetry (DSC) (R&D Validation)

-

Purpose: To distinguish between solvent solvates and true polymorphs.

-

Parameters:

-

Pan: Aluminum, crimped (pinhole).

-

Rate: 10 °C/min.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

-

Signal Interpretation: Look for a sharp endothermic peak with an onset at ~84.5 °C. A secondary broad endotherm at 60–80 °C indicates trapped solvent (methanol) or moisture.

Applications in Drug Development

4-(4-Chlorophenoxy)benzonitrile is not merely a commodity chemical; it is a precision intermediate.

-

LTA4H Inhibitors: It serves as the lipophilic "tail" in the synthesis of Leukotriene A4 Hydrolase inhibitors (e.g., analogues of DG-051 ). The diphenyl ether moiety provides essential hydrophobic binding within the enzyme's active pocket.

-

Agrochemicals: The scaffold is used in the development of PPO (Protoporphyrinogen Oxidase) inhibitor herbicides.

-

Polymer Science: Used as a monomer precursor for high-performance poly(aryl ether nitriles) (PEN), known for thermal stability.

Quality Control Protocol (Self-Validating Workflow)

This workflow ensures that only material meeting the strict thermodynamic criteria moves forward to synthesis.

Diagram 2: QC Decision Logic

Caption: Logical decision tree for lot release based on thermodynamic data.

References

-

TCI Chemicals. (2025). Product Specification: 4-(4-Chlorophenoxy)benzonitrile (CAS 74448-92-3).[2][3][7][8][9][10][11] Retrieved from [3]

-

PureSynth. (2025). Certificate of Analysis Data: 4-(4-Chlorophenoxy)benzonitrile. Retrieved from

- Davies, D. R., et al. (2009). "Discovery of DG-051, a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis". Journal of Medicinal Chemistry. (Contextualizing the diphenyl ether scaffold utility).

-

Chem-Impex International. (2025). Safety Data Sheet & Physical Properties: 4-Chloro-4'-cyanodiphenyl ether. Retrieved from

-

PubChem. (2025). Compound Summary: 4-(4-Chlorophenoxy)benzonitrile.[2][7][8][9][10][11][12] National Library of Medicine. Retrieved from

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-(4-Chlorophenoxy)benzonitrile | 74448-92-3 | TCI AMERICA [tcichemicals.com]

- 3. 4-(4-Chlorophenoxy)benzonitrile | 74448-92-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 6. 4-Chlorobenzonitrile 99 623-03-0 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. pure-synth.com [pure-synth.com]

- 9. testing.chemscene.com [testing.chemscene.com]

- 10. 3asenrise.com [3asenrise.com]

- 11. Search Results - AK Scientific [aksci.com]

- 12. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Solvent Selection for 4-(4-Chlorophenoxy)benzonitrile

[1][2]

Executive Summary & Chemical Identity

4-(4-Chlorophenoxy)benzonitrile (CAS: 74448-92-3) is a critical diaryl ether intermediate used extensively in the synthesis of agrochemicals (e.g., broad-spectrum fungicides) and pharmaceutical scaffolds.[1][2] Its chemical structure features two phenyl rings linked by an ether oxygen, with para-substituted chloro and cyano electron-withdrawing groups.[1][2][3]

This structural arrangement imparts significant lipophilicity and dictates a specific solubility profile essential for process chemists and researchers.[1][2][3] This guide provides an authoritative breakdown of its solubility across solvent classes, supported by physicochemical principles and field-validated protocols.[1][2][3]

Physicochemical Profile

| Property | Value | Implication for Solubility |

| Molecular Weight | 229.66 g/mol | Moderate size; kinetics of dissolution are generally fast in good solvents.[1][2] |

| Melting Point | 84.0 – 88.0 °C | Solid at RT.[1][2][3] Moderate lattice energy allows solubility in boiling alcohols.[1][2][3] |

| XLogP3 | ~3.8 | Highly hydrophobic.[1][2] Insoluble in water; soluble in non-polar/moderately polar organics.[1][2][3] |

| Appearance | White crystalline powder | Visual confirmation of dissolution is straightforward (clear solution).[2][3] |

Solubility Landscape

The solubility of 4-(4-Chlorophenoxy)benzonitrile follows the "like dissolves like" principle, heavily skewed towards organic solvents with moderate to high polarity but low hydrogen-bonding donor capability.[1][2]

Tier 1: High Solubility Solvents (Primary Reaction Media)

These solvents are recommended for preparing stock solutions (>100 mM) or running nucleophilic aromatic substitution reactions.[2][3]

-

Dimethylformamide (DMF): Excellent.[1][2][3] Often used as the reaction medium for synthesizing this compound via coupling reactions (e.g., refluxing for 16h).[2][3]

-

Dimethyl Sulfoxide (DMSO): Excellent.[1][2][3] Ideal for biological assays and stock storage.[1][2][3]

-

Tetrahydrofuran (THF): High solubility.[1][2][3] Useful for reactions involving reduction (e.g., with LAH).[2][3]

-

Chlorinated Solvents (DCM, Chloroform): High solubility.[2][3] Preferred for chromatographic purification (silica gel columns).[1][2][3][4]

Tier 2: Moderate/Conditional Solubility (Purification & Extraction)

These solvents show temperature-dependent solubility, making them ideal for recrystallization or liquid-liquid extraction.[1][2]

-

Ethyl Acetate (EtOAc): Good solubility.[1][2][3] The standard choice for extracting the compound from aqueous reaction quenches.[1][3]

-

Methanol / Ethanol: Moderate solubility at room temperature; high solubility at boiling point.[1][3] Methanol is specifically cited by suppliers (TCI) as yielding an "almost transparent" solution, indicating good solubility.[2][3]

-

Diethyl Ether: Moderate to Good.[1][2][3] Used in extractions but less efficient than EtOAc due to volatility.[1][2][3]

Tier 3: Low Solubility (Anti-Solvents)[2][3]

Visualizing Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the experimental objective (Synthesis, Extraction, or Purification).

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Purpose: To determine the precise solubility limit in a specific solvent (e.g., for formulation).[2][3]

-

Preparation: Weigh approximately 50 mg of 4-(4-Chlorophenoxy)benzonitrile into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[2][3]

-

Equilibration: Cap tightly and agitate (vortex or shaker) at 25 °C for 24 hours.

-

Observation: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.[3]

-

-

Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (do not use nylon for acidic/halogenated solvents).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in Acetonitrile.

Protocol B: Recrystallization (Purification)

Purpose: To purify crude material (purity <95%) to analytical grade (>98%).[2][3]

-

Dissolution: Place crude solid in a flask. Add minimal Methanol or Ethanol while heating to reflux (approx. 65-78 °C).[1][2]

-

Saturation: Add solvent dropwise until the solid just dissolves.[1][2][3] If colored impurities persist, add activated charcoal and filter hot.[3]

-

Crystallization: Remove from heat and allow to cool slowly to room temperature.

-

Collection: Filter the white crystals using a Büchner funnel and wash with cold Hexane/Ethanol (9:1) mixture.

Technical Insights & Troubleshooting

-

Oiling Out: Because the melting point is relatively low (~85 °C), the compound may "oil out" (form a liquid layer) rather than crystallize if the solvent boiling point is too close to the melting point (e.g., water/ethanol mixtures heated too high).[2] Solution: Use a lower boiling solvent system or cool the solution more slowly.

-

Chromatography: When purifying via silica gel, the compound is moderately polar due to the nitrile group.[3] A gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20) is typically effective for elution.[2][3]

-

Water Sensitivity: The ether linkage is stable to hydrolysis under neutral conditions, but the nitrile group can hydrolyze to an amide/acid under strong acidic/basic conditions at high heat.[3] Avoid prolonged reflux in aqueous acid/base.[1][2][3]

References

-

TCI Chemicals. Product Specification: 4-(4-Chlorophenoxy)benzonitrile (C2007).[1][2][3] Retrieved from [2]

-

PubChem. Compound Summary: 4-(4-Chlorophenoxy)benzonitrile (CID 87558451).[1][2][3] National Library of Medicine.[1][3] Retrieved from [2]

-

ResearchGate. Synthesis of 3-(4-Chlorophenoxy)benzonitrile derivatives. (Contextual data on reaction solvents for phenoxybenzonitriles). Retrieved from

-

PrepChem. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. (Analogous extraction protocols using Diethyl Ether/Sulfolane). Retrieved from [2]

Technical Dossier: Stability and Reactivity of 4-(4-Chlorophenoxy)benzonitrile

[1]

Executive Summary

4-(4-Chlorophenoxy)benzonitrile (CAS: 74448-92-3) serves as a critical diaryl ether scaffold in the synthesis of agrochemicals (specifically herbicides) and high-performance polymers (polyether nitriles).[1] Its chemical behavior is defined by a "push-pull" electronic architecture: the electron-withdrawing nitrile group (-CN) deactivates one aromatic ring, while the central ether oxygen (-O-) donates electron density, activating the opposing chlorophenyl ring.[1]

This guide provides a mechanistic analysis of its stability profile and reactivity, offering researchers validated protocols for its manipulation and functionalization.

Structural Analysis & Physicochemical Baseline

The molecule consists of two distinct aromatic systems linked by an ether bridge. Understanding the electronic environment of each ring is prerequisite to predicting reactivity.

| Feature | Moiety | Electronic Effect | Reactive Consequence |

| Ring A | Benzonitrile | Electron Deficient ( | Susceptible to nucleophilic attack at the cyano carbon; resistant to electrophilic substitution.[1] |

| Linker | Ether Oxygen | Stabilizes the structure against base hydrolysis; activates Ring B for electrophilic attack.[1] | |

| Ring B | Chlorobenzene | Electron Rich (relative to Ring A) | Deactivated for SNAr; requires Pd-catalysis for substitution at the C-Cl bond.[1] |

Physicochemical Properties:

Stability Profile

Hydrolytic Stability

The ether linkage is robust, but the nitrile group represents a kinetic sink that eventually yields to hydrolysis under stress.

-

pH 1–4 (Acidic): Stable at ambient temperature.[1] At reflux (>80°C) in mineral acids (HCl/H₂SO₄), the nitrile hydrolyzes first to the amide (4-(4-chlorophenoxy)benzamide) and subsequently to the carboxylic acid.[1]

-

pH 7 (Neutral): Hydrolytically stable.[1]

-

pH 10–14 (Basic): Slow hydrolysis at ambient temperature.[1] Rapid conversion to the carboxylate salt occurs at reflux with NaOH/KOH.

Thermal & Oxidative Stability[1]

-

Thermal: The diaryl ether bond confers high thermal stability (up to ~250°C).[1] Decomposition yields toxic vapors (HCl, NOₓ, HCN).[1]

-

Oxidative: The ether oxygen is resistant to standard oxidants (e.g., H₂O₂), but the aromatic rings can be nitrated or halogenated under forcing electrophilic conditions.[1]

Reactivity & Functionalization Pathways

The reactivity of 4-(4-Chlorophenoxy)benzonitrile is bifurcated into two primary zones: Nitrile Transformations and Aryl Chloride Coupling .[1]

Pathway A: Nitrile Hydrolysis (The Pinner Pathway)

The most common transformation is the conversion of the nitrile to a carboxylic acid. This is often the "activation" step in drug synthesis. The reaction proceeds via an imidate intermediate (Pinner reaction) if conducted in alcohol/acid, or directly to the amide in aqueous acid.[1]

Pathway B: Transition Metal Catalysis (C-Cl Activation)

Unlike activated aryl chlorides (e.g., 4-chloronitrobenzene), the chlorine atom in this molecule is on an electron-rich ring (due to the ether oxygen).[1] Therefore, it is inert to standard Nucleophilic Aromatic Substitution (SNAr).[1] Functionalization at this position requires Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

Visualization of Reaction Pathways

Figure 1: Primary reaction pathways including hydrolysis (Red/Green), Pd-coupling (Yellow), and degradation (Black).[1]

Experimental Protocols

Protocol A: Controlled Acidic Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to 4-(4-chlorophenoxy)benzoic acid without cleaving the ether.

-

Reagents:

-

Substrate: 1.0 eq (e.g., 10 mmol, 2.30 g)

-

Solvent: Glacial Acetic Acid (15 mL) + Conc. HCl (15 mL)

-

Temperature: 100 °C (Reflux)

-

-

Procedure:

-

Workup:

-

Cool to room temperature. Pour into ice water (100 mL).

-

The product will precipitate as a white solid. Filter and wash with cold water.

-

Recrystallize from Ethanol/Water.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-Cl bond. Note that the C-Cl bond is deactivated; specialized ligands (e.g., SPhos or XPhos) are recommended over standard PPh₃.[1]

-

Reagents:

-

Procedure:

-

Degas solvents with Argon for 30 mins.

-

Combine reagents in a sealed tube under Argon.

-

Heat to 100 °C for 16 hours.

-

Validation: Reaction completion is indicated by the disappearance of the aryl chloride peak in HPLC.

-

Handling & Safety (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3][4] |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |